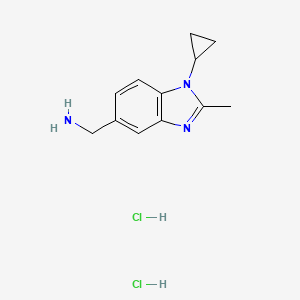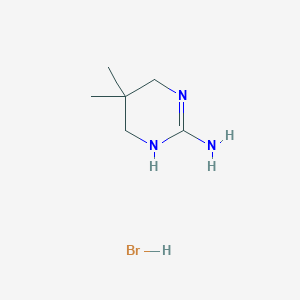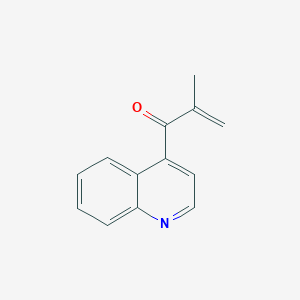![molecular formula C17H16ClNO B1434908 [4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride CAS No. 1803561-55-8](/img/structure/B1434908.png)
[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride
Descripción general
Descripción
“[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1803561-55-8 . It is a research chemical and not intended for human or veterinary use.
Molecular Structure Analysis
The molecular formula of this compound is C17H16ClNO. The InChI code is 1S/C17H15NO.ClH/c18-12-13-8-10-15 (11-9-13)19-17-7-3-5-14-4-1-2-6-16 (14)17;/h1-11H,12,18H2;1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 285.77 .Aplicaciones Científicas De Investigación
Polymer Science and Material Chemistry
A study by Mehdipour-Ataei, Sarrafi, and Hatami (2005) focused on a new naphthalene-ring containing diamine and its role in creating novel polyamides. These polyamides demonstrated good solubility in amide-type solvents and exhibited glass transition temperatures between 131-187°C, indicating their potential for high-performance applications due to their thermal stability (Mehdipour-Ataei, Sarrafi, & Hatami, 2005).
Pharmaceutical Applications
Improved synthesis processes for sertraline hydrochloride, an effective antidepressant, have been developed. Vukics et al. (2002) presented a novel industrial synthesis that is more advantageous than previous methods, highlighting the compound's importance in mental health treatment (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Analytical Chemistry
Ekpe, Tong, and Rodríguez (2001) developed a high-performance liquid chromatographic method for simultaneously determining the impurities in pseudoephedrine hydrochloride and naproxen sodium. This method showcases the compound's role in ensuring the quality and safety of pharmaceutical products (Ekpe, Tong, & Rodríguez, 2001).
Anticonvulsant Research
Rajak et al. (2010) designed and synthesized novel semicarbazones based on 1,3,4-oxadiazoles, demonstrating significant anticonvulsant activities. This research contributes to the development of new treatments for seizure disorders (Rajak, Deshmukh, Veerasamy, Sharma, Mishra, & Kharya, 2010).
Corrosion Inhibition
Hanoon, Resen, Shaker, Kadhum, and Al-amiery (2020) investigated the inhibitive performance of a Schiff base on mild steel corrosion in a hydrochloric acid environment. The study showed significant potential for this compound in protecting industrial materials against corrosion (Hanoon, Resen, Shaker, Kadhum, & Al-amiery, 2020).
Anticancer Activity
Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) synthesized and evaluated the anticancer potential of certain benzimidazole derivatives, highlighting the ongoing search for more effective cancer treatments. This study underscores the versatile applications of naphthalene derivatives in medicinal chemistry (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Análisis Bioquímico
Biochemical Properties
[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, this compound can form complexes with proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Furthermore, this compound can affect the expression of specific genes, either upregulating or downregulating their transcription.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or enhancing their activity. This compound may also interact with DNA or RNA, influencing gene expression and protein synthesis. Additionally, this compound can modulate the activity of transcription factors, thereby affecting the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The metabolic pathways of this compound are complex and can vary depending on the specific cellular context .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
(4-naphthalen-1-yloxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO.ClH/c18-12-13-8-10-15(11-9-13)19-17-7-3-5-14-4-1-2-6-16(14)17;/h1-11H,12,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSRHKYTTJOVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803561-55-8 | |
| Record name | [4-(naphthalen-1-yloxy)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



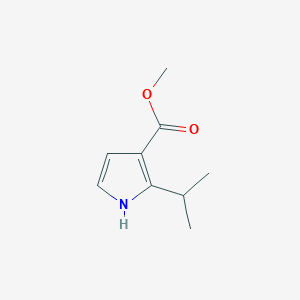

![3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride](/img/structure/B1434828.png)
![[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1434830.png)
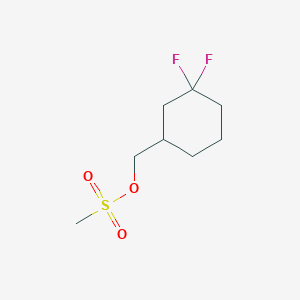
![Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride](/img/structure/B1434834.png)
![2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid](/img/structure/B1434835.png)

